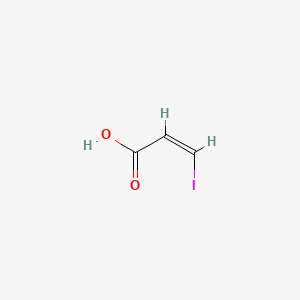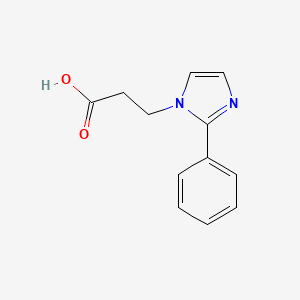
1,8-Diazafluoren-9-one
Descripción general
Descripción
1,8-Diazafluoren-9-one is a useful research compound. Its molecular formula is C11H6N2O and its molecular weight is 182.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Forensic Applications
1,8-Diazafluoren-9-one (DFO) is extensively used in forensic science due to its sensitive luminescent properties. It reacts with α-amino acids, making it a valuable tool for revealing latent fingerprints on various surfaces.
- Fingerprint Detection on Non-Porous Surfaces: DFO, when combined with polyvinyl alcohol (PVA), forms stable films used in fingerprint detection on non-porous surfaces. The films with higher concentrations of DFO showed increased reactivity, enhancing their effectiveness in forensic applications (Zygadło & Lewkowicz, 2021).
- Comparison with Other Fingerprinting Agents: Studies comparing DFO with other agents like 1,2-indanedione (1,2-IND) have shown DFO's superior properties in enhancing latent fingerprints on porous surfaces, despite its higher cost and relative toxicity (D'elia et al., 2015).
Chemical Interaction Studies
DFO's interaction with various substances has been a subject of study, providing insights into its chemical behavior.
- Reaction with Amino Acids: The reaction mechanism of DFO with amino acids like L-alanine has been explored. This involves a potential reaction pathway where DFO forms a hemiketal with solvents like methyl alcohol, which then reacts with amino acids (Wilkinson, 2000).
- Metal Salt Incorporation: Research into the modification of DFO by incorporating metal salts has shown that adding zinc chloride enhances fluorescence, improving its performance in forensic applications (Mayse et al., 2019).
Biological and Chemical Analysis
DFO's properties also extend to biological and chemical analysis, highlighting its versatility.
- Fluorescent Detection of Latent Fingerprints: The fluorescent properties of DFO have been utilized for latent fingerprint detection on paper. It provides more detail than traditional methods like ninhydrin, and its fluorescence does not interfere with optical brighteners in paper (Pounds et al., 1990).
- Interaction with DNA and Antibacterial Screening: DFO derivatives have shown potential in binding with DNA and displaying antibacterial activity against various clinical isolates, indicating its usefulness in medicinal chemistry and drug discovery (Massoud et al., 2011).
Material Science
DFO's interaction with materials and its applications in material science are significant.
- Composite Thin Films for Optical Applications: DFO has been used in creating composite thin films with materials like titanium dioxide for optical applications. This has implications in early disease diagnosis by detecting α-amino acids (Lewkowicz et al., 2020).
Mecanismo De Acción
Target of Action
The primary target of 1,8-Diazafluoren-9-one (DFO) is the amino acids present in latent fingerprints . These amino acids are left behind when fingers touch a surface, and they serve as the key interaction point for DFO .
Mode of Action
DFO interacts with its targets by forming highly fluorescent derivatives with the amino acids . This reaction is triggered when DFO comes into contact with the amino acids present in the fingerprint residue . The fluorescence of these derivatives is what allows the previously invisible fingerprints to be detected .
Biochemical Pathways
The biochemical pathway involved in the action of DFO is relatively straightforward. When DFO comes into contact with the amino acids present in fingerprint residue, it reacts to form fluorescent derivatives
Result of Action
The result of DFO’s action is the formation of fluorescent derivatives when it reacts with the amino acids present in fingerprint residue . These derivatives fluoresce under specific light conditions, allowing for the detection of previously invisible fingerprints . The fluorescence is typically observed when the derivatives are illuminated with light at an excitation wavelength of approximately 470 nm, resulting in emission at approximately 570 nm .
Action Environment
The action of DFO can be influenced by various environmental factors. For instance, the type of surface on which the fingerprints are located can affect the efficacy of DFO. It is most effective on porous surfaces . Additionally, the fluorescence of the DFO-amino acid derivatives can be affected by the lighting conditions, specifically the wavelength of light used for excitation . Furthermore, the concentration of DFO and the solvent used can also influence the fluorescence intensity .
Safety and Hazards
Direcciones Futuras
Future research could focus on the application of DFO for diagnostic purposes . For instance, DFO could be used for the detection of α-amino acids, which could be potential markers of certain diseases . Further studies could also explore the concentration-dependent properties of DFO in different matrices .
Análisis Bioquímico
Biochemical Properties
1,8-Diazafluoren-9-one plays a significant role in biochemical reactions, particularly in forensic applications. It interacts with amino acids such as L-alanine to form fluorescent derivatives. This interaction involves the formation of a hemiketal intermediate, which is the reactive species in the reaction . The compound’s ability to form fluorescent derivatives with amino acids is due to its unique chemical structure, which includes nitrogen and oxygen heteroatoms in a ring structure .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its fluorescent properties. When used in forensic applications, the compound does not significantly impact cell function, signaling pathways, gene expression, or cellular metabolism. Its interaction with amino acids in fingerprint residues highlights its potential for biochemical applications beyond forensics .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with amino acids. The compound reacts with amino acids to form fluorescent derivatives, which can be detected using fluorescence spectroscopy. This reaction involves the formation of a hemiketal intermediate, which is the reactive species that binds to the amino acids . The fluorescence properties of the derivatives are due to the unique structure of this compound, which allows for efficient energy transfer and emission of light .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable under standard laboratory conditions, but its fluorescent properties can degrade over time, especially when exposed to light and air. Long-term studies have shown that the compound remains effective for detecting fingerprints for extended periods, but its fluorescence intensity may decrease over time .
Metabolic Pathways
The metabolic pathways of this compound involve its interaction with amino acids to form fluorescent derivatives. The compound does not undergo significant metabolic changes in the body, as it is primarily used for external applications in forensic science. Its interaction with amino acids highlights its potential for use in biochemical assays and diagnostic applications .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through passive diffusion. The compound’s small size and lipophilic nature allow it to easily penetrate cell membranes and interact with intracellular amino acids. Its distribution within tissues is influenced by its affinity for amino acids and other biomolecules .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with amino acids to form fluorescent derivatives. The compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its activity and function are mainly determined by its ability to form fluorescent derivatives with amino acids in the cytoplasm .
Propiedades
IUPAC Name |
6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O/c14-11-9-7(3-1-5-12-9)8-4-2-6-13-10(8)11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSUVSBKUIWVKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C3=C2C=CC=N3)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352406 | |
| Record name | 9H-Cyclopenta[1,2-b:4,3-b']dipyridin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54078-29-4 | |
| Record name | 9H-Cyclopenta[1,2-b:4,3-b′]dipyridin-9-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54078-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Diazafluoren-9-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054078294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Cyclopenta[1,2-b:4,3-b']dipyridin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-DIAZAFLUOREN-9-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3B9KD3X5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
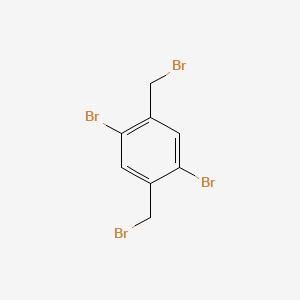
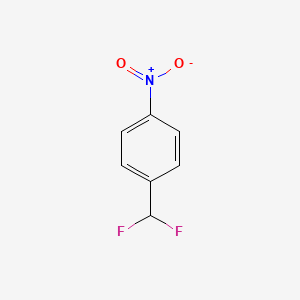

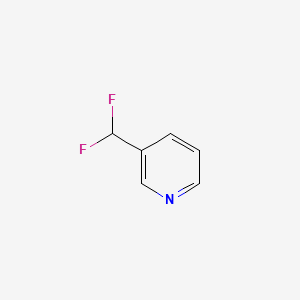






![Bicyclo[3.3.1]nonane-3,7-dione](/img/structure/B1298671.png)

